molecular formula C5H10ClNO B2862532 Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2137895-62-4

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2862532
CAS No.: 2137895-62-4
M. Wt: 135.59
InChI Key: AFVLYMRKZXKNOH-TYSVMGFPSA-N
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Description

Rel-(1R,5R)-2-oxa-6-azabicyclo[320]heptane hydrochloride is a bicyclic compound featuring both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, setting it apart from similar compounds .

Properties

IUPAC Name

(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLYMRKZXKNOH-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137895-62-4
Record name rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
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